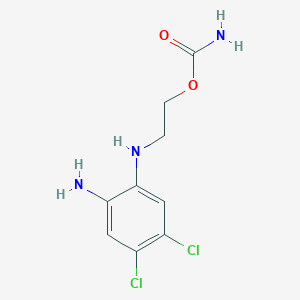
2-(2-Amino-4,5-dichloroanilino)ethyl carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-4,5-dichloroanilino)ethyl carbamate is an organic compound that features a carbamate group attached to an aniline derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-4,5-dichloroanilino)ethyl carbamate typically involves the reaction of 2-amino-4,5-dichloroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions may convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Amino-4,5-dichloroanilino)ethyl carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Amino-4,5-dichloroanilino)ethyl carbamate involves its interaction with specific molecular targets, such as enzymes. The compound may inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparación Con Compuestos Similares
- Ethyl 2,2,2-trichloro-1-(((2,5-dichloroanilino)carbothioyl)amino)ethylcarbamate
- Ethyl (2,4-dichloroanilino)(oxo)acetate
Comparison: 2-(2-Amino-4,5-dichloroanilino)ethyl carbamate is unique due to its specific substitution pattern on the aniline ring and the presence of the carbamate group. This structural uniqueness can result in different reactivity and biological activity compared to similar compounds. For example, the presence of the amino group can enhance its ability to form hydrogen bonds, potentially increasing its binding affinity to biological targets.
Propiedades
Fórmula molecular |
C9H11Cl2N3O2 |
|---|---|
Peso molecular |
264.11 g/mol |
Nombre IUPAC |
2-(2-amino-4,5-dichloroanilino)ethyl carbamate |
InChI |
InChI=1S/C9H11Cl2N3O2/c10-5-3-7(12)8(4-6(5)11)14-1-2-16-9(13)15/h3-4,14H,1-2,12H2,(H2,13,15) |
Clave InChI |
CKCFRANZTJONAM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Cl)NCCOC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















